
Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their alkylating properties and are often used in chemotherapy due to their ability to cross-link DNA, thereby inhibiting cancer cell growth.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea typically involves the reaction of a fluoroethylamine with an isopropylcyclohexylamine, followed by nitrosation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea can undergo various chemical reactions, including:
Oxidation: This reaction may involve the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the gain of electrons or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Applications De Recherche Scientifique
N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes.
Medicine: Investigated for its potential use in chemotherapy due to its DNA cross-linking properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea involves its ability to alkylate DNA. This process leads to the formation of cross-links between DNA strands, inhibiting DNA replication and transcription. The molecular targets include DNA bases, and the pathways involved are related to DNA damage response and repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-N’-nitro-N-nitrosoguanidine: Another nitrosourea compound with similar alkylating properties.
Carmustine: A well-known nitrosourea used in chemotherapy.
Lomustine: Another chemotherapeutic agent in the nitrosourea class.
Uniqueness
N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea is unique due to its specific chemical structure, which may confer distinct reactivity and biological activity compared to other nitrosoureas. Its fluoroethyl and isopropylcyclohexyl groups may influence its solubility, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
61137-58-4 |
|---|---|
Formule moléculaire |
C12H22FN3O2 |
Poids moléculaire |
259.32 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)-1-nitroso-3-(4-propan-2-ylcyclohexyl)urea |
InChI |
InChI=1S/C12H22FN3O2/c1-9(2)10-3-5-11(6-4-10)14-12(17)16(15-18)8-7-13/h9-11H,3-8H2,1-2H3,(H,14,17) |
Clé InChI |
PPHTXWDQYFRGKI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)NC(=O)N(CCF)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



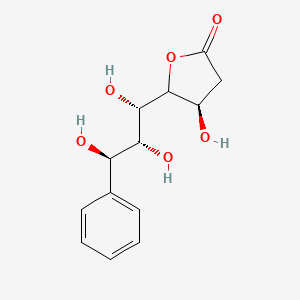
![rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B13419651.png)
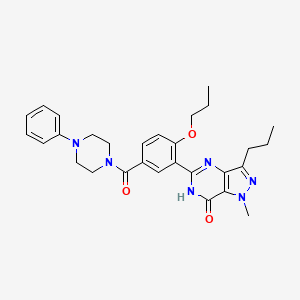
![Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13419660.png)
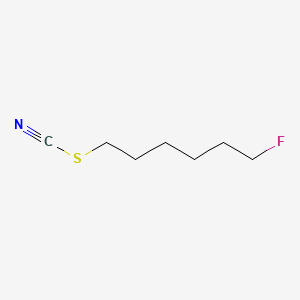
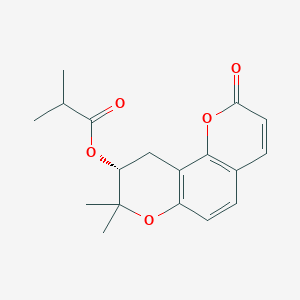



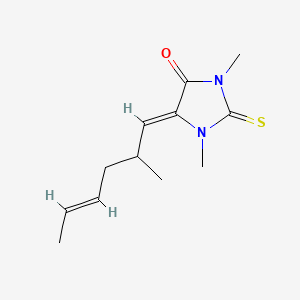
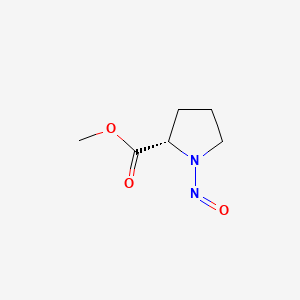
![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone](/img/structure/B13419701.png)

